

Spectroscopic Analysis of 3,5,7-Trimethyldecane: A Technical Guide

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Compound of Interest

Compound Name: **3,5,7-Trimethyldecane**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for **3,5,7-trimethyldecane**, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of experimental spectra for this specific isomer, this guide utilizes predicted data from computational models to provide insights into its structural characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **3,5,7-trimethyldecane**. These predictions are based on established computational algorithms and provide a valuable reference for the identification and characterization of this branched alkane.

Predicted ^1H NMR Data

Protons	Predicted Chemical Shift (ppm)	Predicted Multiplicity
CH ₃ (C10)	0.88	t
CH ₂ (C9)	1.25	m
CH ₂ (C8)	1.25	m
CH (C7)	1.50	m
CH ₃ (at C7)	0.85	d
CH ₂ (C6)	1.25	m
CH (C5)	1.50	m
CH ₃ (at C5)	0.85	d
CH ₂ (C4)	1.25	m
CH (C3)	1.50	m
CH ₃ (at C3)	0.85	d
CH ₂ (C2)	1.25	m
CH ₃ (C1)	0.88	t

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. Multiplicity is abbreviated as: s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet.

Predicted ¹³C NMR Data

Carbon Atom	Predicted Chemical Shift (ppm)
C1	14.1
C2	22.7
C3	31.9
C4	45.3
C5	31.9
C6	45.3
C7	31.9
C8	22.7
C9	22.7
C10	14.1
CH ₃ at C3	19.7
CH ₃ at C5	19.7
CH ₃ at C7	19.7

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Predicted IR Absorption Data

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
2950 - 2850	C-H stretch	Alkane (CH ₃ , CH ₂ , CH)
1470 - 1450	C-H bend (scissoring)	Alkane (CH ₂)
1380 - 1370	C-H bend (rocking)	Alkane (CH ₃)

Experimental Protocols

The following sections detail standardized experimental protocols for acquiring NMR and IR spectra of branched alkanes like **3,5,7-trimethyldecane**.

NMR Spectroscopy Protocol

2.1.1. Sample Preparation

- Sample Purity: Ensure the **3,5,7-trimethyldecane** sample is of high purity to avoid interference from contaminants.
- Solvent Selection: Choose a deuterated solvent in which the sample is readily soluble (e.g., chloroform-d, CDCl_3).
- Concentration:
 - For ^1H NMR, prepare a solution with a concentration of 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.
 - For ^{13}C NMR, a higher concentration of 50-100 mg in 0.6-0.7 mL of solvent is recommended due to the lower natural abundance of the ^{13}C isotope.
- Sample Filtration: Filter the prepared solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could affect the magnetic field homogeneity.
- Final Volume: Ensure the final volume of the solution in the NMR tube is sufficient to be within the detection region of the NMR coil (typically a height of 4-5 cm).

2.1.2. Instrument Parameters

- Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion, which is particularly important for complex branched alkanes.
- ^1H NMR:
 - Pulse Sequence: Standard single-pulse experiment.
 - Acquisition Time: Typically 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.

- Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration.
- ^{13}C NMR:
 - Pulse Sequence: Proton-decoupled single-pulse experiment.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: A significantly larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy Protocol

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

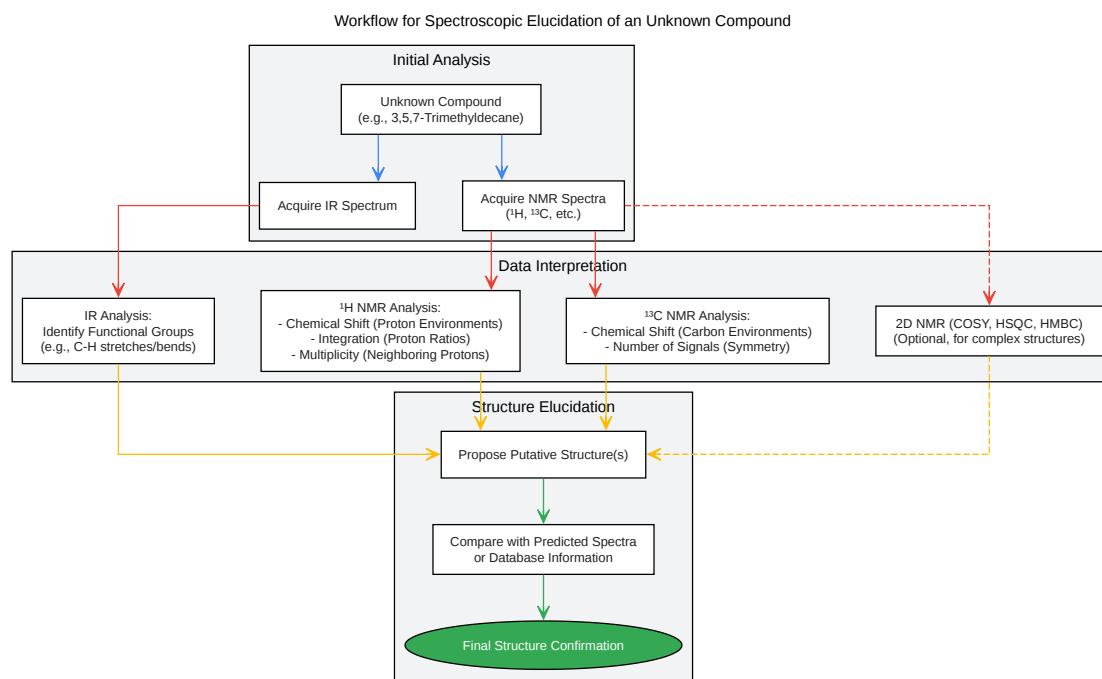
- Instrument Preparation: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty crystal.
- Sample Application: Place a small drop of neat liquid **3,5,7-trimethyldecane** directly onto the center of the ATR crystal.
- Pressure Application: If using a pressure arm, apply consistent pressure to ensure good contact between the sample and the crystal.

2.2.2. Instrument Parameters

- Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer is standard.
- Spectral Range: Typically 4000 to 400 cm^{-1} .
- Resolution: 4 cm^{-1} is generally sufficient for routine analysis.
- Number of Scans: Co-adding 16 to 32 scans is common to improve the signal-to-noise ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the structural elucidation of an unknown compound, such as a branched alkane, using spectroscopic methods.



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Caption: A logical workflow for the structural elucidation of an unknown organic compound using IR and NMR spectroscopy.

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